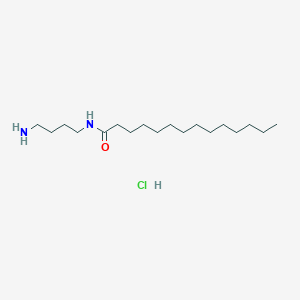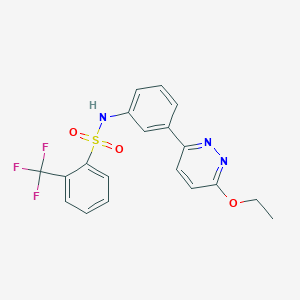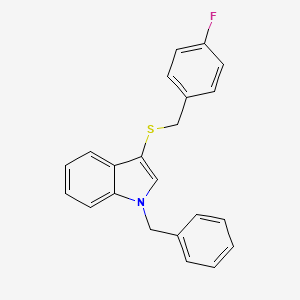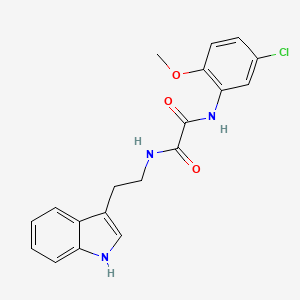
N-(4-Aminobutyl)tetradecanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-Aminobutyl)tetradecanamide;hydrochloride” is a chemical compound with the CAS Number: 123433-29-4 . It has a molecular weight of 334.97 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C18H38N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(21)20-17-14-13-16-19;/h2-17,19H2,1H3,(H,20,21);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 334.97 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.Mechanism of Action
Anandamide acts on the endocannabinoid system, which is a complex signaling system involved in various physiological processes. It binds to the cannabinoid receptors CB1 and CB2, which are found throughout the body, including in the brain, immune system, and peripheral tissues. Anandamide also acts on other receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception.
Biochemical and Physiological Effects
Anandamide has various biochemical and physiological effects in the body. It has been shown to regulate appetite, mood, and sleep through its action on the endocannabinoid system. Anandamide also has anti-inflammatory effects and has been shown to reduce oxidative stress and inflammation in various diseases. Additionally, N-(4-Aminobutyl)tetradecanamide;hydrochloride has been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
Anandamide has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized in the laboratory. It also has a well-understood mechanism of action and has been extensively studied for its potential therapeutic applications. However, N-(4-Aminobutyl)tetradecanamide;hydrochloride has several limitations as well. It is a relatively unstable compound and can degrade quickly, making it difficult to work with in lab experiments. Additionally, this compound can have complex interactions with other compounds in the body, making it difficult to isolate its effects.
Future Directions
There are several future directions for research on N-(4-Aminobutyl)tetradecanamide;hydrochloride. One area of interest is its potential therapeutic applications in cancer. Further studies are needed to understand the mechanisms of action of this compound in cancer and to determine the optimal dosage and administration route for its use. Another area of interest is this compound's potential as a treatment for neurodegenerative disorders. Further studies are needed to determine the safety and efficacy of this compound in these diseases. Additionally, further studies are needed to understand the potential interactions of this compound with other compounds in the body and to determine the optimal conditions for its use in lab experiments.
Synthesis Methods
Anandamide can be synthesized in the body from arachidonic acid and ethanolamine by the action of the enzyme N-acyltransferase. However, it can also be synthesized in the laboratory through various chemical methods. One such method involves the reaction of arachidonic acid with N-bromosuccinimide, followed by the reaction with N-ethoxycarbonylpiperazine to yield N-(4-Aminobutyl)tetradecanamide;hydrochloride.
Scientific Research Applications
Anandamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and pain management. In cancer, N-(4-Aminobutyl)tetradecanamide;hydrochloride has been shown to inhibit the growth and proliferation of cancer cells through various mechanisms, including apoptosis and inhibition of angiogenesis. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects and improve cognitive function. In pain management, this compound has been shown to reduce pain perception through its action on the endocannabinoid system.
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Properties
IUPAC Name |
N-(4-aminobutyl)tetradecanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(21)20-17-14-13-16-19;/h2-17,19H2,1H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRGPYYILDVCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(5-Bromo-2-methoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2899434.png)

![Methyl 3-(4-acetylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2899436.png)
![4-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane hydrochloride](/img/structure/B2899437.png)
![N-[(Z)-[2-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B2899440.png)
![N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2899442.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2899447.png)
![1'-(2-methylbenzo[d]thiazole-6-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2899451.png)
![9-(2,3-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2899452.png)
![N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B2899453.png)


